5-Methyl-1,3-oxazolidine-3-carbonyl chloride
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Overview
Description
5-Methyl-1,3-oxazolidine-3-carbonyl chloride: is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cycloaddition Reactions: The reaction of aziridines with aldehydes in the presence of an iron porphyrin Lewis acid catalyst provides oxazolidines with high regio- and diastereoselectivity.
Oxidative Functionalization: Tetrabutylammonium iodide as a catalyst and tert-butyl hydroperoxide in water enable the construction of functionalized oxazolidines via oxidative C(sp3)-H functionalization.
Industrial Production Methods: Industrial production methods for 5-Methyl-1,3-oxazolidine-3-carbonyl chloride typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Oxazolidines can undergo oxidative functionalization to form various derivatives.
Reduction: The reduction of oxazolidines can lead to the formation of amino alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl chloride group, leading to the formation of amides or esters.
Common Reagents and Conditions:
Oxidation: Tert-butyl hydroperoxide in the presence of tetrabutylammonium iodide.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Functionalized oxazolidines.
Reduction: Amino alcohols.
Substitution: Amides or esters.
Scientific Research Applications
Chemistry: 5-Methyl-1,3-oxazolidine-3-carbonyl chloride is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, oxazolidine derivatives are studied for their potential as enzyme inhibitors and their role in biochemical pathways.
Medicine: Oxazolidine derivatives have shown promise in medicinal chemistry as potential therapeutic agents, particularly in the development of antibiotics and antiviral drugs .
Industry: In the industrial sector, oxazolidine compounds are used in the production of polymers, resins, and coatings due to their ability to enhance material properties .
Mechanism of Action
The mechanism of action of 5-Methyl-1,3-oxazolidine-3-carbonyl chloride involves its reactivity as an electrophile due to the presence of the carbonyl chloride group. This electrophilic nature allows it to participate in various nucleophilic substitution reactions, leading to the formation of diverse derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Oxazolidines: Compounds with a similar five-membered ring structure containing nitrogen and oxygen.
Oxazolines: Five-membered heterocycles with one nitrogen and one oxygen atom, but differing in the position of the double bond.
Thiazolidines: Similar to oxazolidines but contain sulfur instead of oxygen.
Uniqueness: 5-Methyl-1,3-oxazolidine-3-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution reactions .
Properties
CAS No. |
39885-53-5 |
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Molecular Formula |
C5H8ClNO2 |
Molecular Weight |
149.57 g/mol |
IUPAC Name |
5-methyl-1,3-oxazolidine-3-carbonyl chloride |
InChI |
InChI=1S/C5H8ClNO2/c1-4-2-7(3-9-4)5(6)8/h4H,2-3H2,1H3 |
InChI Key |
FOJYUUZLEVIJOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CO1)C(=O)Cl |
Origin of Product |
United States |
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